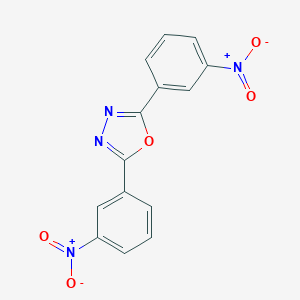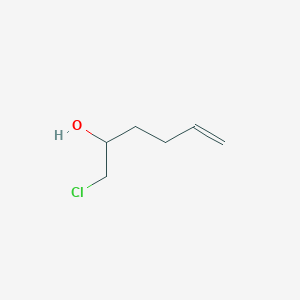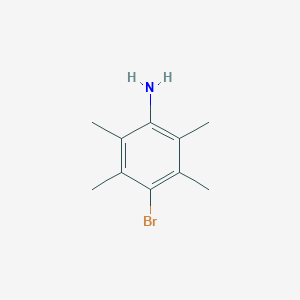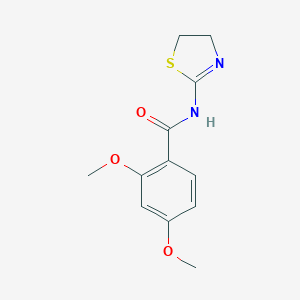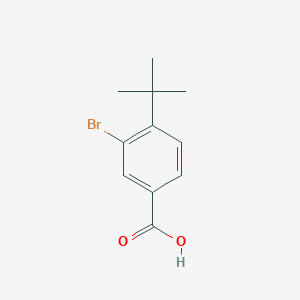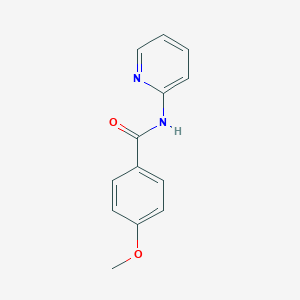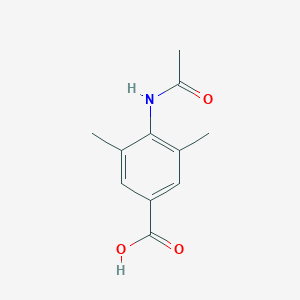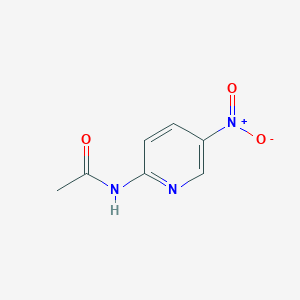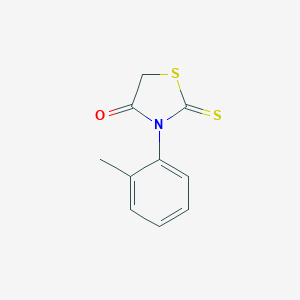
3,5-Ditert-butyl-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Ditert-butyl-2-nitrophenol (DBNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBNP is a yellow crystalline solid that is commonly used as an antioxidant and a stabilizer in the manufacturing of polymers and plastics. It is also used as a standard reference material for gas chromatography and mass spectrometry.
Mecanismo De Acción
The mechanism of action of 3,5-Ditert-butyl-2-nitrophenol is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of oxidative stress. 3,5-Ditert-butyl-2-nitrophenol has been shown to be a potent antioxidant, which means that it can neutralize harmful free radicals that can cause damage to cells and tissues.
Biochemical and Physiological Effects:
3,5-Ditert-butyl-2-nitrophenol has been found to have several biochemical and physiological effects, including the modulation of inflammatory cytokines, the inhibition of cyclooxygenase-2 (COX-2), and the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. These effects suggest that 3,5-Ditert-butyl-2-nitrophenol may have potential therapeutic applications in the treatment of inflammatory diseases, such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-Ditert-butyl-2-nitrophenol in lab experiments is its stability and low toxicity. 3,5-Ditert-butyl-2-nitrophenol is a stable compound that can be easily synthesized and purified, making it a useful reference material for gas chromatography and mass spectrometry. However, one of the main limitations of using 3,5-Ditert-butyl-2-nitrophenol in lab experiments is its solubility. 3,5-Ditert-butyl-2-nitrophenol is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3,5-Ditert-butyl-2-nitrophenol, including the development of new drugs for the treatment of pain and inflammation, the development of new pesticides for agricultural use, and the exploration of its potential applications in environmental science. Additionally, further research is needed to fully understand the mechanism of action of 3,5-Ditert-butyl-2-nitrophenol and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 3,5-Ditert-butyl-2-nitrophenol involves the reaction of 2-nitrophenol with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures and pressures, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3,5-Ditert-butyl-2-nitrophenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3,5-Ditert-butyl-2-nitrophenol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, 3,5-Ditert-butyl-2-nitrophenol has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In environmental science, 3,5-Ditert-butyl-2-nitrophenol has been found to be an effective antioxidant and stabilizer, making it a potential candidate for the protection of materials from degradation.
Propiedades
IUPAC Name |
3,5-ditert-butyl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(15(17)18)11(16)8-9/h7-8,16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZHVNRCHYCYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356554 |
Source


|
| Record name | 3,5-ditert-butyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Ditert-butyl-2-nitrophenol | |
CAS RN |
3114-67-8 |
Source


|
| Record name | 3,5-ditert-butyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


